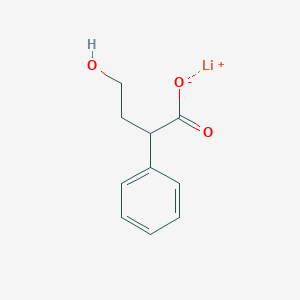

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Description

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a lithium salt derived from 4-hydroxy-2-phenylbutanoic acid. The compound features a lithium cation (Li⁺) paired with a carboxylate anion containing a hydroxyl (-OH) and phenyl (C₆H₅) substituent. This structural configuration confers unique solubility, stability, and reactivity properties compared to other lithium salts.

Properties

IUPAC Name |

lithium;4-hydroxy-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBPOHRKDUDNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Neutralization Method

The most straightforward and commonly reported preparation method involves the direct neutralization of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide or another lithium base in an appropriate solvent.

Reaction :

$$

\text{4-hydroxy-2-phenylbutanoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$-

- Solvent: Water or aqueous-organic mixtures (e.g., water-methanol)

- Temperature: Ambient to slightly elevated (room temperature to 50°C)

- Reaction time: 1–4 hours, depending on scale and mixing efficiency

Procedure :

The acid is dissolved in the solvent, followed by the slow addition of lithium hydroxide solution under stirring. The pH is monitored to ensure complete neutralization, typically reaching a neutral or slightly basic pH to confirm salt formation. The product is then isolated by evaporation, crystallization, or lyophilization.-

- Simple and direct

- High purity product achievable

- Mild reaction conditions

-

- Requires careful pH control

- Solubility of starting acid and product can affect yield and isolation

This method is supported by the product description and synthesis outline from Vulcanchem, which states that this compound is synthesized by reacting the acid with lithium hydroxide or another lithium source in a suitable solvent, with optimization possible by adjusting temperature and solvent choice.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature significantly affects the efficiency and purity of the lithium salt formation.

| Parameter | Typical Range/Choice | Effect on Reaction |

|---|---|---|

| Solvent | Water, methanol, ethanol, or mixtures | Influences solubility and reaction rate |

| Temperature | 20°C to 50°C | Higher temperature accelerates reaction |

| Reaction Time | 1 to 4 hours | Longer time ensures complete neutralization |

Optimizing these parameters can improve yield and crystallinity. For example, using methanol-water mixtures can enhance solubility of the acid and lithium salt, facilitating better reaction kinetics and easier isolation.

Alternative Lithium Sources

Besides lithium hydroxide, other lithium bases such as lithium carbonate or lithium methoxide may be employed. These alternatives require different reaction conditions:

- Lithium carbonate typically requires acidic conditions or heating to fully convert the acid to the lithium salt.

- Lithium methoxide can be used in methanol solvent, providing a homogeneous reaction medium.

However, lithium hydroxide remains the preferred reagent due to its strong basicity and water solubility, enabling straightforward neutralization.

Isolation and Purification

After completion of the neutralization reaction, the lithium salt can be isolated by:

- Evaporation of solvent under reduced pressure to yield a solid residue.

- Crystallization from suitable solvents (e.g., ethanol, acetone) to improve purity.

- Lyophilization if the product is sensitive to heat.

Purification may involve washing with cold solvent to remove residual lithium hydroxide or unreacted acid.

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct neutralization method is the most documented and reliable approach for preparing this compound, offering a balance of simplicity and product quality.

- Control of reaction parameters such as solvent composition and temperature allows for optimization of yield and purity.

- Alternative lithium sources are less commonly reported but may be useful depending on available reagents and desired reaction conditions.

- No complex synthetic routes or multi-step procedures are necessary, as the lithium salt formation is a straightforward acid-base reaction.

- Safety considerations include handling lithium hydroxide with care due to its caustic nature and ensuring proper ventilation during solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: 4-oxo-2-phenylbutanoate.

Reduction: 4-hydroxy-2-phenylbutanol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Ionic Characteristics

Lithium salts vary widely based on their anion chemistry. Key structural comparisons include:

The ionic radius of Li⁺ remains consistent (~0.76 Å in octahedral coordination), but anion size and polarity critically influence solubility and electrochemical stability .

Thermochemical and Solvation Properties

Thermodynamic data for Li⁺ interactions (Table 2) highlight how anion chemistry modulates reactivity:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Reference |

|---|---|---|---|

| Li⁺ + H₂O → Li⁺(H₂O) | -520 | -495 | |

| Li⁺ + C₂H₅OH → Li⁺(C₂H₅OH) | -198 | -185 | |

| Li⁺ + NH₃ → Li⁺(NH₃) | -83 | -78 |

The hydroxyl and phenyl groups in 4-hydroxy-2-phenylbutanoate likely enhance hydrophobicity compared to fully hydrophilic salts like lithium triflate. This reduces water solubility but may improve compatibility with organic electrolytes in battery systems .

Electrochemical Performance

Lithium salts are pivotal in energy storage. Comparisons with commercial salts reveal trade-offs:

- Lithium Triflate (LiCF₃SO₃): High thermal stability and ionic conductivity (~10⁻³ S/cm at 25°C) but prone to aluminum corrosion at high voltages .

- Lithium Hexafluorophosphate (LiPF₆): Widely used in Li-ion batteries due to balanced conductivity and stability but decomposes above 60°C .

- This compound: Expected to exhibit moderate conductivity (inferred from carboxylate analogs: ~10⁻⁴–10⁻⁵ S/cm) with improved thermal stability due to aromatic stabilization .

Biological Activity

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, with the molecular formula C10H13LiO3, is a lithium salt derived from 4-hydroxy-2-phenylbutanoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes:

- Regulation of Gene Expression : GSK-3β modulates the activity of many transcription factors, influencing gene expression patterns significantly .

- Cell Survival and Apoptosis : By inhibiting GSK-3β, lithium compounds can alter the cellular threshold for apoptosis, thereby promoting cell survival under stress conditions .

- Neuroprotective Effects : Lithium's ability to stabilize mood and potentially protect against neurodegeneration has been linked to its effects on GSK-3β and related signaling pathways .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Neurological Disorders : As a mood stabilizer, lithium is commonly used in treating bipolar disorder. Its action may involve enhancing the signaling pathways associated with neuroprotection and mood stabilization .

- Cancer Treatment : Recent studies have investigated the compound's potential as an anti-cancer agent. It has been shown to activate pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. Activation of PKM2 can lead to reduced proliferation of cancer cells, suggesting that lithium derivatives may have therapeutic potential in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological effects of lithium compounds:

- A study focusing on PKM2 activators found that certain derivatives exhibited significant anti-proliferative effects on human cancer cell lines at nanomolar concentrations. This suggests that lithium derivatives could be promising candidates for cancer therapy due to their ability to selectively inhibit tumor growth while sparing normal cells .

- Research into the molecular mechanisms of lithium revealed its role in regulating inflammation and immune responses, further supporting its therapeutic potential beyond psychiatric disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of GSK-3β | Modulates apoptosis and gene expression | Mood stabilization, neuroprotection |

| Activation of PKM2 | Alters cancer cell metabolism | Potential anti-cancer therapy |

| Regulation of inflammation | Influences immune responses | Possible applications in autoimmune diseases |

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the thermodynamic stability of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate in aqueous solutions?

- Methodological Answer : Use calorimetry to measure enthalpy changes (ΔrH°) and entropy changes (ΔrS°) during hydration. Ion mobility spectrometry can resolve clustering behavior (e.g., Li+•nH2O systems). For example, studies on Li+ hydration show stepwise binding energies: ΔrH° = -24.7 kcal/mol for Li+•2H2O → Li+•3H2O and ΔrH° = -19.1 kcal/mol for Li+•4H2O → Li+•5H2O . These methods help predict solvation dynamics and stability in protic solvents.

Q. How can researchers design experiments to verify the ion-pairing behavior of this compound in nonpolar solvents?

- Methodological Answer : Employ conductivity measurements and Fourier-transform infrared spectroscopy (FTIR) to detect ion dissociation. Compare results with Li+ interactions in benzene (C6H6), where ΔrH° = -29.8 kcal/mol for Li+ + C6H6 → Li+•C6H6 . Solvent polarity and cation-π interactions significantly influence ion-pair stability.

Advanced Research Questions

Q. How can discrepancies in reported enthalpy values (ΔrH°) for Lithium ion interactions with organic solvents be resolved?

- Methodological Answer : Analyze experimental conditions (e.g., temperature, solvent purity) and computational models. For instance:

- Rodgers & Armentrout (2000) reported ΔrH° = -26.1 kcal/mol for Li+ + CH3CN → Li+•CH3CN.

- Woodin & Beauchamp (1978) observed ΔrH° = -28.3 kcal/mol for the same reaction .

Discrepancies may arise from differences in ion-source configurations or solvent trace impurities. Use ab initio calculations (e.g., DFT) to validate experimental data.

Q. What cooperative effects govern multi-step hydration processes in Lithium(1+) ion complexes (e.g., Li+•nH2O)?

- Methodological Answer : Apply tandem mass spectrometry and equilibrium measurements to study sequential hydration. For Li+•3H2O → Li+•5H2O, ΔrH° decreases from -24.7 kcal/mol (n=3) to -19.1 kcal/mol (n=5), indicating reduced cooperativity as hydration shells saturate . Molecular dynamics simulations can model solvent reorganization during these transitions.

Q. How does the steric hindrance of the 4-hydroxy-2-phenylbutanoate anion influence Lithium(1+) ion coordination chemistry?

- Methodological Answer : Compare with smaller anions (e.g., trifluoromethanesulfonate in ). The bulky phenyl group in 4-hydroxy-2-phenylbutanoate likely reduces Li+ accessibility, affecting solubility and reactivity. Use X-ray crystallography to resolve coordination geometries and nuclear magnetic resonance (NMR) to probe anion-cation interactions in solution.

Data Contradiction Analysis

Q. Why do Li+ binding energies with ammonia (H3N) and formaldehyde (CH2O) show inverse trends compared to other solvents?

- Analysis : Li+•NH3 exhibits ΔrH° = -37.4 kcal/mol, while Li+•CH2O has ΔrH° = -30.1 kcal/mol . Ammonia’s strong Lewis basicity enhances Li+ binding, whereas formaldehyde’s lower basicity and steric effects reduce stability. Contradictions in literature may stem from solvent proton activity or competing solvation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.